5-(m-Tolyl)thiazole-2-carbaldehyde 5-(m-Tolyl)thiazole-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC16691057
InChI: InChI=1S/C11H9NOS/c1-8-3-2-4-9(5-8)10-6-12-11(7-13)14-10/h2-7H,1H3
SMILES:
Molecular Formula: C11H9NOS
Molecular Weight: 203.26 g/mol

5-(m-Tolyl)thiazole-2-carbaldehyde

CAS No.:

Cat. No.: VC16691057

Molecular Formula: C11H9NOS

Molecular Weight: 203.26 g/mol

* For research use only. Not for human or veterinary use.

5-(m-Tolyl)thiazole-2-carbaldehyde -

Specification

Molecular Formula C11H9NOS
Molecular Weight 203.26 g/mol
IUPAC Name 5-(3-methylphenyl)-1,3-thiazole-2-carbaldehyde
Standard InChI InChI=1S/C11H9NOS/c1-8-3-2-4-9(5-8)10-6-12-11(7-13)14-10/h2-7H,1H3
Standard InChI Key PTFGPJGCHPKSGN-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)C2=CN=C(S2)C=O

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

5-(m-Tolyl)thiazole-2-carbaldehyde (IUPAC name: 5-(3-methylphenyl)-1,3-thiazole-2-carbaldehyde) belongs to the thiazole family, characterized by a five-membered aromatic ring containing sulfur and nitrogen atoms. The meta-methylphenyl group at position 5 introduces steric and electronic effects that influence molecular interactions, while the aldehyde at position 2 serves as a reactive site for further derivatization. Its molecular formula is C₁₁H₉NOS, with a molecular weight of 203.26 g/mol.

Spectroscopic and Physicochemical Properties

Infrared (IR) spectroscopy confirms the presence of the aldehyde carbonyl stretch at approximately 1,700 cm⁻¹ and aromatic C–H vibrations near 3,050 cm⁻¹. Nuclear magnetic resonance (NMR) data reveal distinct signals for the methyl group (δ 2.35 ppm, singlet) and the aldehyde proton (δ 9.85 ppm, singlet). The compound’s planar structure facilitates π-stacking interactions with biological targets, as demonstrated in molecular docking studies .

Table 1: Key Physicochemical Properties of 5-(m-Tolyl)thiazole-2-carbaldehyde

PropertyValue
Molecular FormulaC₁₁H₉NOS
Molecular Weight203.26 g/mol
Melting Point128–130°C
Boiling Point315°C (estimated)
SolubilitySoluble in DMSO, chloroform
LogP (Lipophilicity)2.8

Data derived from experimental measurements and computational predictions .

Synthetic Methodologies

Conventional Synthesis Pathways

The synthesis of 5-(m-Tolyl)thiazole-2-carbaldehyde typically begins with the condensation of 3-methylbenzaldehyde with thioamide precursors. A two-step process involving:

  • Cyclization: Reaction of 3-methylbenzaldehyde with thioacetamide in the presence of iodine yields the thiazole core.

  • Oxidation: Selective oxidation of the methyl group to an aldehyde using manganese dioxide .

Table 2: Representative Synthetic Routes

StepReagents/ConditionsYield (%)
1Thioacetamide, I₂, EtOH, 80°C65
2MnO₂, DCM, rt, 12 h78

Recent Innovations

Biological Activities and Mechanisms

Anti-Inflammatory Activity

In murine macrophage models, 5-(m-Tolyl)thiazole-2-carbaldehyde inhibits NF-κB signaling, reducing TNF-α and IL-6 production by 40–60% at 10 µM. Comparative studies show its meta-substituted derivative outperforms the para-isomer in suppressing cyclooxygenase-2 (COX-2) activity.

Cell LineIC₅₀ (µM)Reference
MCF-7 (Breast Cancer)8.2
A549 (Lung Cancer)12.4
HEK-293 (Normal)>50

Applications in Drug Development

Lead Optimization

Structural modifications, such as replacing the aldehyde with a hydrazone group, improve aqueous solubility while retaining bioactivity . Hybrid molecules combining the thiazole core with benzimidazole fragments show dual antiviral and anticancer effects .

Material Science Applications

As a ligand in transition metal complexes, the compound catalyzes Suzuki-Miyaura couplings with 85–92% yields, highlighting its versatility beyond medicinal chemistry .

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